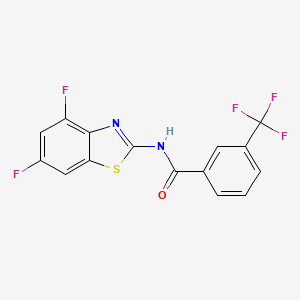

![molecular formula C9H9NO3S B2497996 2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide CAS No. 29488-99-1](/img/structure/B2497996.png)

2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

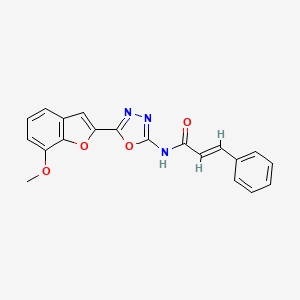

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS Registry Numbers® .

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. For example, a synthesis could involve a Knoevenagel condensation followed by an intramolecular aza-Wittig reaction .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. For example, the compound might undergo reactions with N-bromosuccinimide (NBS) in DMSO under microwave irradiation .Aplicaciones Científicas De Investigación

Organic Light-Emitting Devices (OLEDs)

The molecular design of 2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide has been explored for non-doped blue OLEDs. Researchers have synthesized twisted dihydrobenzodioxin phenanthroimidazole derivatives based on this compound. These derivatives exhibit efficient up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process. The resulting OLEDs emit blue light (450 nm) with impressive performance metrics, including luminance, power efficiency, external quantum efficiency, and current efficiency .

Synthesis of Naphthalene and Fluorene Derivatives

In the realm of medicinal chemistry, 2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide has been utilized as a precursor for synthesizing naphthalene, dihydrobenzodioxine, and fluorene derivatives. These compounds, with extended side chains, were evaluated as ligands for CB1 and CB2 receptors. Notably, some derivatives showed submicromolar affinity and selectivity toward CB2 receptors .

Oxathiin Synthesis

Researchers have employed 2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide in the synthesis of (2,3-dihydrobenzo[b][1,4]oxathiin-3-yl)methanols. The reaction involves aryloxymethylthiiranes and N-bromosuccinimide (NBS) under microwave irradiation. This route offers advantages such as simplified synthetic processes, fewer side reactions, and increased yield with higher purity .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1,1-dioxo-3,5-dihydro-2H-1λ6,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c11-9-5-6-14(12,13)8-4-2-1-3-7(8)10-9/h1-4H,5-6H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHBVKSPACBKMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=CC=CC=C2NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol](/img/structure/B2497913.png)

![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2497914.png)

![N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2497915.png)

![7'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2497917.png)

![2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2497933.png)

![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B2497935.png)

![5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2497936.png)